

An In-depth Technical Guide to Orgotein: Metalloprotein Structure and Function

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Compound of Interest

Compound Name:	Orgotein
CAS No.:	1569268-91-2
Cat. No.:	B8516745

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of **Orgotein**, the pharmaceutical designation for bovine copper-zinc superoxide dismutase (Cu/Zn SOD or SOD1). It explores its intricate metalloprotein structure, enzymatic function, and its role in cellular signaling, supported by quantitative data, experimental protocols, and pathway visualizations.

Introduction: Orgotein as a Therapeutic Metalloprotein

Orgotein is the generic name for a group of copper- and zinc-containing metalloproteins isolated from sources like bovine liver and erythrocytes.[1][2] Marketed under trade names such as Palosein®, it is recognized for its potent anti-inflammatory and antioxidant properties.[2][3][4] Functionally, **Orgotein** is identical to superoxide dismutase 1 (SOD1), a crucial enzyme in the cellular defense against oxidative stress.[3][5]

As a metalloenzyme, its structure and catalytic activity are fundamentally dependent on its metal cofactors.[5][6] SOD1 constitutes a primary line of defense against the superoxide radical

(O_2^-), a reactive oxygen species (ROS) generated during normal aerobic metabolism.[7][8][9] The enzyme catalyzes the dismutation of superoxide into molecular oxygen (O_2) and hydrogen peroxide (H_2O_2), which are subsequently detoxified by other enzymes like catalase.[5][8][10] This function not only mitigates direct cellular damage but also modulates redox-sensitive signaling pathways.[7][11]

Metalloprotein Structure of Orgotein (SOD1)

The structure of bovine Cu/Zn SOD, the basis for **Orgotein**, has been extensively characterized by high-resolution techniques like X-ray crystallography.[12][13]

Quaternary and Secondary Structure

Orgotein is a stable homodimer with a total molecular weight of approximately 32 kDa.[8][14] Each of the two identical subunits is composed of an eight-stranded antiparallel beta-barrel, a structural motif often referred to as a "Greek key" barrel.[13][14][15] This core structure is supplemented by three external loops that house the active site.[15] An essential intramolecular disulfide bond between cysteine residues 57 and 146 in each subunit contributes to its remarkable stability.[8]

The Binuclear Metal Active Site

The catalytic function of **Orgotein** is centered at its binuclear copper-zinc active site, located at the base of a channel within each subunit.[15]

- **Copper (Cu) Site:** The copper ion is essential for the catalytic redox cycle.[5] In its oxidized (Cu^{2+}) state, it is coordinated in a distorted square-planar geometry by the imidazole side chains of four histidine residues (His44, His46, His61, His118 in bovine SOD1).[13][16]
- **Zinc (Zn) Site:** The zinc ion plays a primarily structural role, stabilizing the active site architecture.[5][17] It is coordinated in a tetrahedral geometry by three histidine residues (including His61, which it shares with copper) and an aspartate residue (Asp81).[13]

The copper and zinc ions are held approximately 6 Å apart, bridged by the imidazolate ring of the shared His61 ligand.[13][16] This unique arrangement is critical for the enzyme's catalytic efficiency.

Structural Data Summary

The following table summarizes key quantitative structural parameters for bovine Cu/Zn SOD (**Orgotein**).

Parameter	Value	Source(s)
Molecular Weight	~32.5 kDa	[14]
Subunit Composition	Homodimer	[7][8]
Metal Cofactors	1 Copper (Cu) and 1 Zinc (Zn) per subunit	[7][13]
Dominant Secondary Structure	8-stranded antiparallel β -barrel	[13][15]
Intra-subunit Disulfide Bond	Between Cys-57 and Cys-146	[8]
Cu-Zn Distance	~6 Å	[13]
Bridging Ligand	Histidine (His61 in bovine SOD1)	
Reported Crystal Structure Resolution	As high as 1.15 Å - 3.0 Å	[12][15]

Function and Catalytic Mechanism

Orgotein's primary function is to neutralize the highly reactive superoxide radical. This is achieved through a dismutation reaction where one superoxide molecule is oxidized and another is reduced.[10]

Overall Reaction: $2\text{O}_2^- + 2\text{H}^+ \rightarrow \text{O}_2 + \text{H}_2\text{O}_2$ [5]

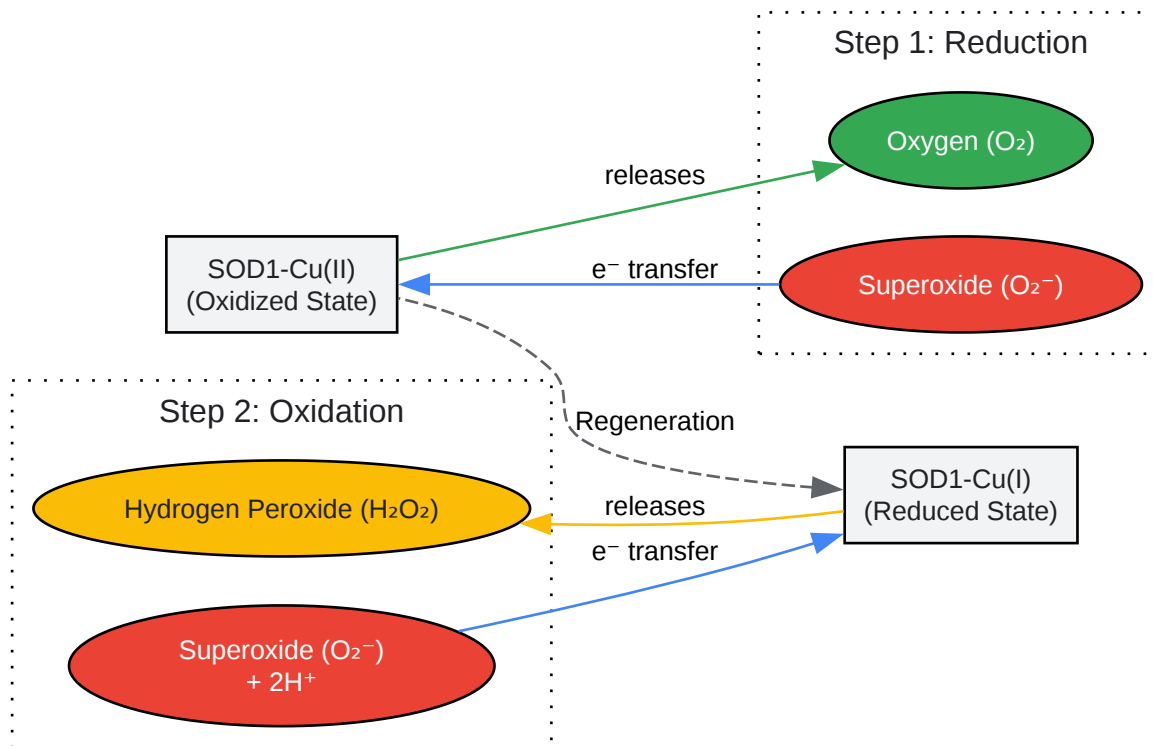
The reaction proceeds via a two-step "ping-pong" mechanism, involving the cyclical reduction and oxidation of the active site copper ion.[5][7]

- Reduction of Copper: The Cu^{2+} ion in the active site binds a superoxide anion. The copper is reduced to Cu^{1+} , and the superoxide is oxidized to molecular oxygen (O_2).[7][10]
 - $\text{SOD-Cu}^{2+} + \text{O}_2^- \rightarrow \text{SOD-Cu}^{1+} + \text{O}_2$

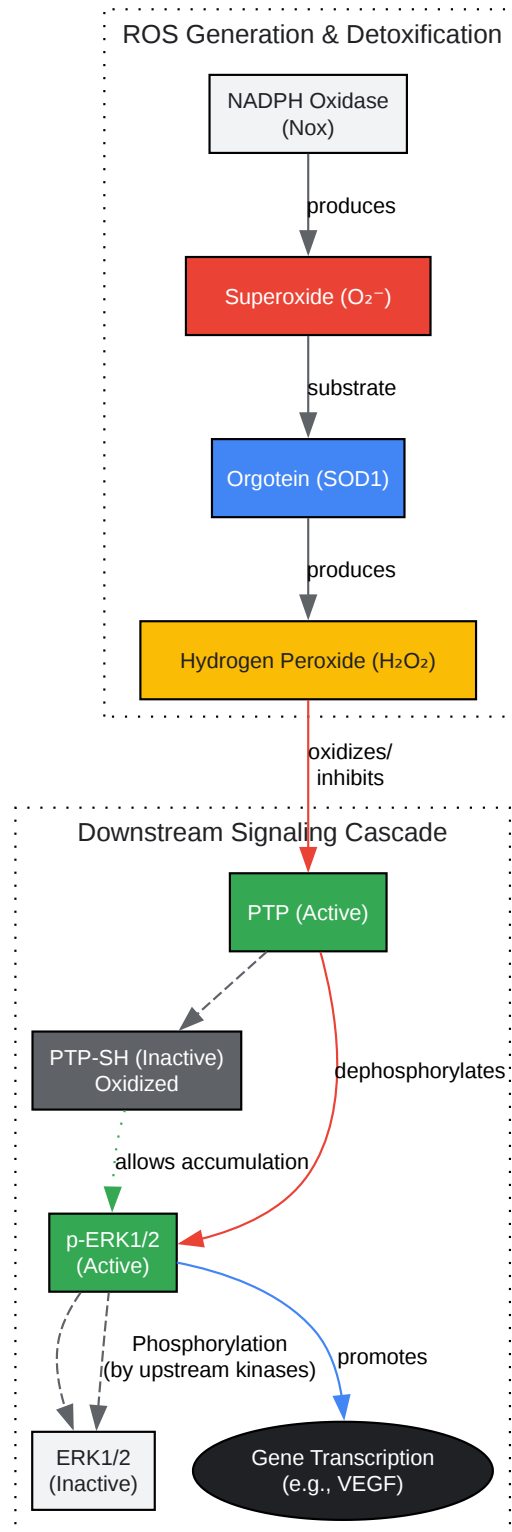
- Oxidation of Copper: The reduced Cu^{1+} ion then reacts with a second superoxide anion and two protons (H^+). The copper is re-oxidized to Cu^{2+} , and the superoxide is reduced to hydrogen peroxide (H_2O_2), returning the enzyme to its initial state.[\[7\]](#)[\[10\]](#)
 - $\text{SOD-Cu}^{1+} + \text{O}_2^- + 2\text{H}^+ \rightarrow \text{SOD-Cu}^{2+} + \text{H}_2\text{O}_2$

This catalytic cycle is extremely efficient, occurring at a rate close to the diffusion limit.

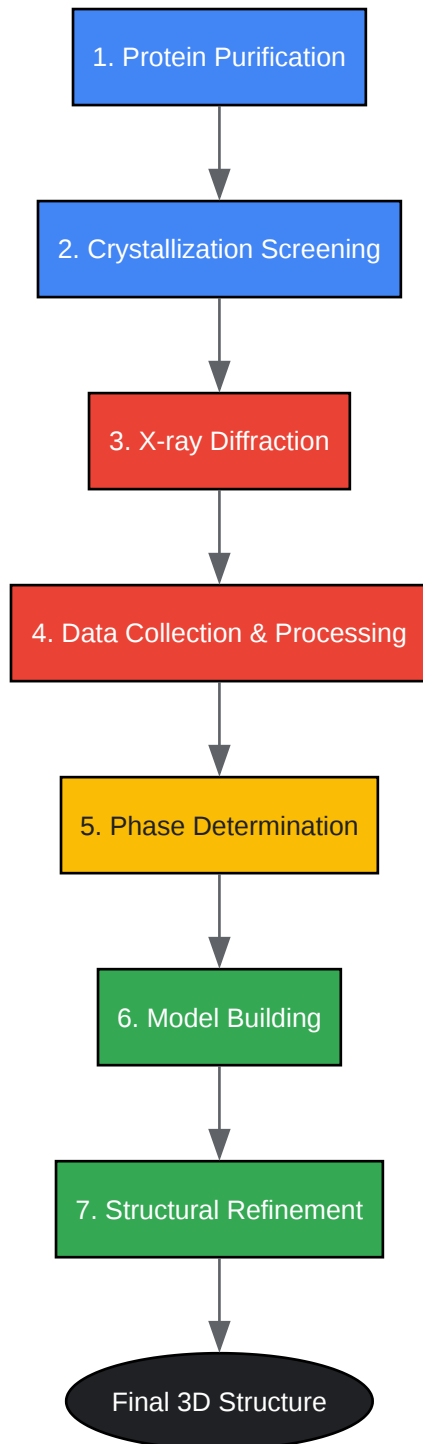
Orgotein (SOD1) Catalytic Cycle



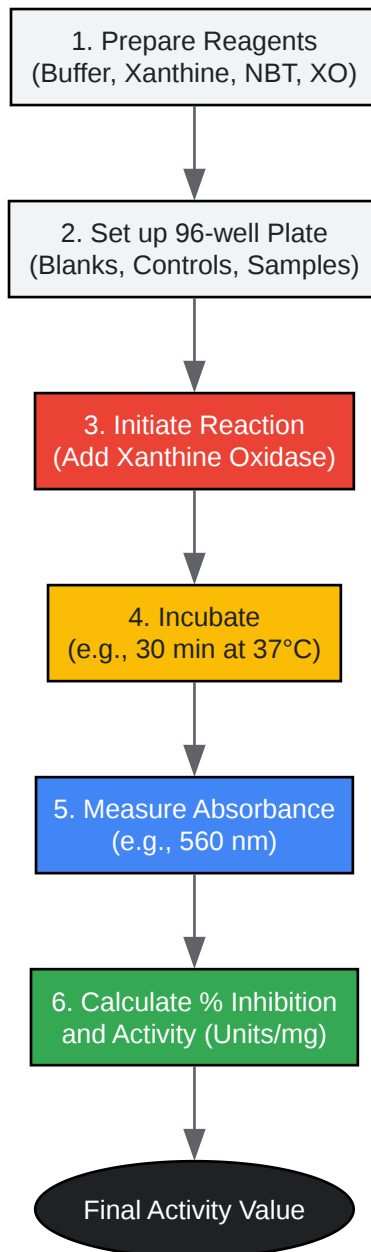
Role of SOD1 in Redox Signaling



General Workflow for X-ray Crystallography



Workflow for SOD Activity Assay (NBT Method)



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